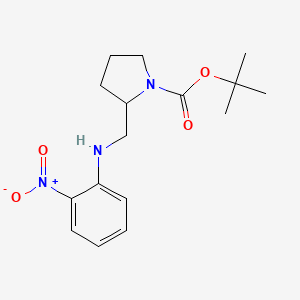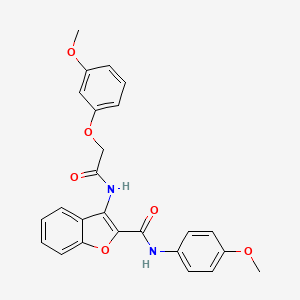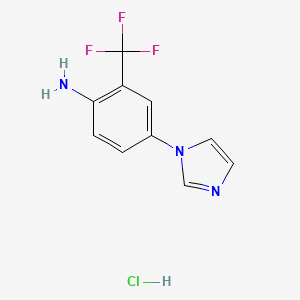![molecular formula C17H15N5O B2839457 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797243-43-6](/img/structure/B2839457.png)
4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine” is a chemical compound . It is related to the class of 1,2,3-triazoles, which are known for their versatile properties and applications in various fields .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as IR spectroscopy and NMR . For instance, the IR spectrum of a related compound showed signals for C=O groups at 1625, 1609 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, a related compound was found to be thermally stable with a decomposition onset temperature of 147–228 °C .科学的研究の応用
Synthesis and Structural Studies
Intramolecular Oxidative N-N Bond Formation
The compound was involved in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, featuring high yields and short reaction times (Zheng et al., 2014).
Effects of Ring Contraction on Conformational Preferences
The compound's structural consequences following incorporation of a methyl or phenyl group at the α carbon of proline were explored, highlighting the impact of ring contraction on the conformational flexibility of such analogs (Revilla-López et al., 2012).
Catalysis and Reaction Mechanisms
Cobalt Carbonyl Catalyzed Carbonylation of Azetidines
This compound plays a role in the synthesis of pyrrolidinones through cobalt carbonyl catalyzed carbonylation, demonstrating good functional group tolerance and high regioselectivity (Roberto & Alper, 1989).
Cationic Ir(III) Complexes for Blue Emission
Its structural unit, the pyridine-azole moiety, was used in the development of multifunctional cationic Ir(III) complexes, contributing to blue emission and electronic structure insights (Huang et al., 2016).
Ligand Design and Metal Coordination
- Development of Triazole Ligands for Palladium and Platinum Complexes: The compound's triazole component was used in the creation of ligands for palladium and platinum complexes, showcasing properties like sigma-polarization and UV/Vis spectral behavior (Schweinfurth et al., 2009).
Synthesis of Heterocyclic Compounds
Novel Synthesis of Pyridine Derivatives
The compound facilitated the synthesis of various pyridine derivatives, including those linked to triazole and tetrazole moieties, demonstrating its versatility in heterocyclic chemistry (El-Essawy et al., 2013).
Synthesis of Functionalized Pyrrolidines
Its azetidine ring was crucial in the synthesis of 2-(α-hydroxyalkyl)azetidines, leading to the formation of 3-(chloro- or methanesulfonyloxy)pyrrolidines with specific rearrangements (Durrat et al., 2008).
Antimicrobial and Biological Applications
Oxidative Synthesis of Triazolo[4,3-a]pyridines with Antimicrobial Activity
The compound was used in the oxidative synthesis of triazolo[4,3-a]pyridines, displaying significant antimicrobial properties (Prakash et al., 2011).
Synthesis and Biological Evaluation of Pyridine Derivatives
Its role in synthesizing new pyridine derivatives was explored, with some derivatives showing antimicrobial activity (Al-Issa, 2012).
将来の方向性
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the enzyme’s activity, leading to a decrease in estrogen production.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in these cancer cells.
特性
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(14-6-8-18-9-7-14)21-10-15(11-21)22-12-16(19-20-22)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSDPWJRINGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)

![5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole](/img/structure/B2839382.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2839383.png)
![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)



![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)


